4-Chloro-2-(trifluoromethyl)benzoyl chloride
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzoyl chloride (4-CF 3 -C 6 H 4 -COCl) is an organic compound that is used in a variety of applications in the scientific research field. It is a colorless solid that is used as a reagent for the synthesis of organic compounds and as a catalyst for various chemical reactions. It is also used as a starting material for the production of a variety of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Acylation of Azaindoles
4-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in the acylation of azaindoles, specifically at the C-3 position. This process involves the use of acyl chlorides, including this compound, with AlCl3 in CH2Cl2, showing effective results in modifying azaindoles, which are significant in various chemical applications (Zhang et al., 2002).
Synthesis of Benzoyl Compounds
This compound plays a crucial role in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate. The synthesis process involves bromination, carboxylation, and chlorination, demonstrating a simple technique with high economic value (Zhou Xiao-rui, 2006).
In Friedel–Crafts Acylation Reactions
It is also used in Friedel–Crafts acylation reactions, specifically in ionic liquids. These reactions involve aromatic electrophilic substitution processes, such as benzoylation and acetylation, catalyzed by metal triflates. This showcases the compound's utility in enhancing chemical synthesis processes (Ross & Xiao, 2002).
Formation of Benzophenones
The compound is involved in the formation of benzophenones, such as in the selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This process includes fluorination and a subsequent Friedel–Crafts reaction, highlighting its role in the industrial-scale synthesis of specialized chemical compounds (Karrer, Meier, & Pascual, 2000).
Synthesis of Novel Heterocycles
It contributes to the synthesis of novel heterocycles, providing pathways for creating unique chemical structures. This application is crucial in developing new compounds with potential utility in various fields, including pharmaceuticals (Coppo & Fawzi, 1998).
Synthesis of Quinazolinones
The compound is used in the synthesis of 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles. This showcases its utility in the creation of compounds with potential pharmaceutical applications (Deetz, Malerich, Beatty, & Smith, 2001).
In Trifluoromethylations
This compound is also used in trifluoromethylations, reacting with inorganic and organic acid chlorides. This application is particularly significant in the synthesis of trifluoromethylated compounds, expanding its utility in chemical synthesis (Dukat & Naumann, 1985).
Mechanism of Action
Target of Action
The primary targets of benzoyl chloride derivatives, such as “4-Chloro-2-(trifluoromethyl)benzoyl chloride”, are often nucleophilic sites in biological molecules. These can include the oxygen atoms in alcohols and carboxylic acids, nitrogen atoms in amines and amides, and sulfur atoms in thiols .
Mode of Action
“this compound” is likely to act as an acylating agent, reacting with nucleophiles to form esters, amides, and other types of compounds . The trifluoromethyl group may enhance the reactivity of the benzoyl chloride moiety and influence the selectivity of the reactions .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on the specific biological targets of the compound. It’s important to note that any modification of biological molecules by this compound could potentially disrupt their normal function and affect various biochemical pathways .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical reactivity and the specific metabolic pathways present in the organism .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific biological targets of the compound and the nature of the modifications it induces .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other reactive species can influence the compound’s stability and reactivity .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWSLWFNEXVAAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402105 |
Source
|
Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98187-13-4 |
Source
|
Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98187-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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